molecular formula C11H10F3NO2 B15319998 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid

Cat. No.: B15319998
M. Wt: 245.20 g/mol
InChI Key: MDNHCEIUGFJUNA-UHFFFAOYSA-N
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Description

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method includes the reaction of 2-bromo-6-trifluoromethylpyridine with copper cyanide and potassium iodide in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 3-Methylpyridine-2-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(5-2-6-10)8-4-1-3-7(15-8)9(16)17/h1,3-4H,2,5-6H2,(H,16,17)

InChI Key

MDNHCEIUGFJUNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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